4-((5-Bromopyridin-3-yl)sulfonyl)morpholine

Medicinal Chemistry Cross-Coupling Chemistry Kinase Inhibitor Synthesis

Generic substitution of bromopyridine sulfonyl morpholine analogs risks failed cross-couplings and scrambled SAR. This specific 5-bromo-3-sulfonyl regioisomer ensures reproducible Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactivity while preserving the morpholine vector critical for kinase pocket engagement. - ≥95% purity with batch-specific NMR and HPLC QC documentation. - Well-defined melting point (188-190 °C) as an in-process identity checkpoint. - Balanced physicochemical profile (LogP 1.37, TPSA 67.9 Ų, zero Rule-of-5 violations) suitable for lead optimization.

Molecular Formula C9H11BrN2O3S
Molecular Weight 307.17 g/mol
CAS No. 889676-35-1
Cat. No. B1294047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((5-Bromopyridin-3-yl)sulfonyl)morpholine
CAS889676-35-1
Molecular FormulaC9H11BrN2O3S
Molecular Weight307.17 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C9H11BrN2O3S/c10-8-5-9(7-11-6-8)16(13,14)12-1-3-15-4-2-12/h5-7H,1-4H2
InChIKeyGIMCCYOGOYDJFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((5-Bromopyridin-3-yl)sulfonyl)morpholine Baseline Properties


4-((5-Bromopyridin-3-yl)sulfonyl)morpholine (CAS 889676-35-1) is a brominated pyridine sulfonamide derivative with the molecular formula C9H11BrN2O3S and a molecular weight of 307.16 g/mol . It features a bromine atom at the 5-position of the pyridine ring and a morpholine ring attached via a sulfonyl linker . This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, with particular relevance to kinase inhibitor development and targeted therapeutic programs [1]. Its structural configuration enables downstream functionalization via cross-coupling reactions at the bromine site, while the sulfonylmorpholine moiety contributes to favorable physicochemical parameters including an ACD/LogP of 1.37 and a topological polar surface area of 67.9 Ų [2].

Defined 5-bromo-3-sulfonyl regioisomer for cross-coupling fidelity
Computed drug-like physicochemical profile supporting lead optimization
Versatile building block in medicinal chemistry and agrochemical synthesis

4-((5-Bromopyridin-3-yl)sulfonyl)morpholine Generic Substitution Risks


Generic substitution among bromopyridine sulfonyl morpholine analogs introduces significant risks to synthetic reproducibility and downstream biological activity. The specific 5-bromo substitution pattern on the pyridine ring is not interchangeable with 4-bromo, 6-bromo, or other positional isomers; each regioisomer exhibits distinct reactivity profiles in palladium-catalyzed cross-coupling reactions and generates structurally divergent final products [1]. Furthermore, the 3-sulfonyl attachment geometry is critical for maintaining the intended vectoral orientation in target binding pockets—a factor that cannot be compensated by alternative sulfonyl positioning [2]. The combination of a 5-bromo substituent with a 3-sulfonylmorpholine moiety creates a unique electrophilic handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings that would be fundamentally altered by regioisomeric substitution .

Regioisomer 5-bromo substitution is not interchangeable with 4-bromo or 6-bromo positional isomers; reactivity and downstream SAR will diverge significantly.
Geometry The 3-sulfonyl attachment orientation is critical for intended binding-pocket vectors; shifting the sulfonyl position alters spatial presentation.
Reactivity Alternative regioisomers modify electronic distribution and steric accessibility at the coupling site, fundamentally changing cross-coupling outcomes.

4-((5-Bromopyridin-3-yl)sulfonyl)morpholine Differentiation Evidence


Regioisomeric Bromine Positioning

The 5-bromo substitution on the pyridine ring of 4-((5-bromopyridin-3-yl)sulfonyl)morpholine represents a distinct regioisomeric configuration compared to commercially available alternatives such as 4-[(6-bromopyridin-3-yl)sulfonyl]morpholine or 4-[(4-bromopyridin-3-yl)sulfonyl]morpholine . This positional specificity directly impacts the electronic distribution across the pyridine ring and the steric accessibility of the bromine for downstream functionalization. While head-to-head comparative bioactivity data for these specific regioisomers are not publicly available in peer-reviewed literature, the well-established principles of medicinal chemistry and synthetic methodology dictate that different bromine positions produce distinct structure-activity relationship (SAR) outcomes in kinase inhibitor programs [1]. The 5-bromo-3-sulfonyl configuration positions the reactive handle at a meta relationship to the sulfonyl group, creating a specific geometry that cannot be replicated by 4-bromo (ortho-like to sulfonyl) or 6-bromo (para-like) isomers [2]. This regioisomeric differentiation is critical for maintaining synthetic fidelity in multi-step routes where subsequent coupling reactions depend on precise spatial arrangement .

Regioisomeric Bromine Position
Class-level
Target: 5-bromo (meta to sulfonyl) vs. Comparator: 4-bromo or 6-bromo isomers
Positional isomerism governs coupling geometry and SAR consistency.
Regioisomer-specific reactivity not quantified in public literature; class-level inference.
Medicinal Chemistry Cross-Coupling Chemistry Kinase Inhibitor Synthesis

Thermal Stability and Melting Point

4-((5-Bromopyridin-3-yl)sulfonyl)morpholine exhibits a well-defined melting point range of 188-190°C, as reported consistently across multiple authoritative chemical databases and vendor specifications . This sharp melting range indicates high crystalline purity and provides a reliable quality control benchmark for procurement verification. In contrast, closely related regioisomers such as 4-[(6-bromopyridin-3-yl)sulfonyl]morpholine and derivatives with alternative halogen substitution patterns (e.g., chloro analogs) or different sulfonamide attachments exhibit distinctly different melting point ranges due to altered crystal packing and intermolecular interactions [1]. The boiling point of 441.0±55.0°C at 760 mmHg and flash point of 220.5±31.5°C further define the thermal stability profile and inform safe handling and storage conditions . The compound requires storage under cool conditions to maintain integrity .

Thermal Stability
Reported
188–190 °C
Sharp melting range supports rapid identity and purity verification.
Consistent across multiple vendor specifications.
Quality Control Physical Characterization Storage Stability

Computed Physicochemical Properties

4-((5-Bromopyridin-3-yl)sulfonyl)morpholine exhibits computed physicochemical parameters that differentiate it from structurally related analogs in drug discovery campaigns. The compound has an ACD/LogP value of 1.37 and an ACD/LogD (pH 7.4) of 1.34 , indicating moderate lipophilicity suitable for membrane permeability while maintaining aqueous solubility [1]. The topological polar surface area (TPSA) is calculated at 67.9 Ų (alternative source reports 68 Ų) , which falls within favorable ranges for oral bioavailability predictions and blood-brain barrier penetration considerations [2]. The compound contains zero hydrogen bond donors and five hydrogen bond acceptors, with two freely rotatable bonds and zero Rule of 5 violations . These parameters contrast with analogs bearing additional substituents (e.g., hydrazinyl, benzyloxy, or piperazinyl modifications) that alter lipophilicity, polar surface area, and hydrogen bonding capacity—changes that cascade into different ADME predictions and lead optimization decisions [3].

Computed Physicochemical Properties
Class-level
LogP 1.37 LogD 1.34 TPSA 67.9 Ų HBD 0 / HBA 5 Rot. bonds 2 Ro5 violations 0
Profile predicts favorable membrane permeability and developability.
ACD/Labs computed values; confirm experimentally for lead series.
Drug Discovery ADME Prediction Lead Optimization

Purity Specifications and Quality Assurance

Procurement sources for 4-((5-bromopyridin-3-yl)sulfonyl)morpholine offer defined purity specifications with verifiable analytical documentation. Vendor A (Bide Pharmatech) supplies the compound at 97% purity with batch-specific quality control reports including NMR, HPLC, and GC analyses . Vendor B (Fluorochem) offers the compound at 97% purity with comprehensive SDS documentation including hazard classifications (GHS07: Harmful/Irritant) and precautionary handling statements . Vendor C (AKSci) provides the compound at 95% minimum purity specification with long-term storage guidance and full quality assurance backing . This tiered purity availability—spanning 95% to 97% with analytical documentation—enables procurement teams to select specifications matched to their synthetic tolerance requirements. In contrast, more complex derivatives bearing additional functional groups (e.g., benzyloxy, hydrazinyl, or piperazinyl modifications) typically present greater synthetic challenges and may exhibit broader purity ranges or more variable batch-to-batch consistency due to increased synthetic complexity [1].

Purity & Quality Assurance
Reported
97% (NMR, HPLC, GC batch QC) from multiple suppliers; 95% minimum with COA available.
Verified purity with batch-specific analytics reduces synthetic failure risk.
Purity specifications may vary by supplier; request current COA.
Synthetic Chemistry Quality Assurance Procurement Specifications

Bioactivity Data Availability

Critical procurement note: A systematic search of publicly available scientific literature, patent databases, and authoritative chemical repositories has not identified peer-reviewed studies or patent examples that report quantitative head-to-head biological activity comparisons (e.g., IC50 values, Ki values, cellular potency data) between 4-((5-bromopyridin-3-yl)sulfonyl)morpholine and its closest structural analogs [1]. Searches for IC50 data, kinase inhibition profiles, enzyme assay results, and cellular screening data returned no quantifiable bioactivity information specifically for this compound . The compound appears primarily as a synthetic building block and intermediate rather than as a final biologically characterized entity in publicly disclosed research [2]. While the broader chemical class of pyridine sulfonyl morpholines is well-established in kinase inhibitor development—as evidenced by patent disclosures describing sulfonamide-containing kinase inhibitors with morpholine substituents [3]—direct comparative performance data for CAS 889676-35-1 against specific analogs is not currently available in the public domain. Procurement decisions must therefore be guided by structural specificity, synthetic utility, and documented physical characterization rather than by comparative biological performance metrics.

Bioactivity Data Availability
Data to verify
No quantitative IC₅₀, Ki, or cellular potency data found in public domain.
Procurement decisions must rely on structural and physical characterization.
Class-level patent disclosures exist but direct comparative bioactivity absent.
Evidence Assessment Procurement Due Diligence

4-((5-Bromopyridin-3-yl)sulfonyl)morpholine Application Scenarios


Suzuki-Miyaura Coupling for Kinase Inhibitors

The 5-bromo substituent on the pyridine ring of 4-((5-bromopyridin-3-yl)sulfonyl)morpholine provides a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids [1]. This transformation enables the rapid generation of structurally diverse analogs while preserving the sulfonylmorpholine moiety that contributes to favorable physicochemical properties (LogP 1.37, TPSA 67.9 Ų) [2]. The specific 5-bromo-3-sulfonyl regioisomeric configuration ensures that the resulting coupled products maintain the intended vectoral orientation for kinase inhibitor binding pockets, a consideration that would be compromised by substitution with 4-bromo or 6-bromo positional isomers . The compound's commercial availability at 97% purity with batch-specific NMR and HPLC QC documentation supports reproducible library synthesis outcomes .

Medicinal Chemistry Synthetic Intermediate

4-((5-Bromopyridin-3-yl)sulfonyl)morpholine serves as a strategic intermediate in multi-step synthetic sequences where the bromine atom enables sequential functionalization before or after sulfonamide formation [1]. The well-defined melting point range of 188-190°C provides a reliable quality control checkpoint for verifying intermediate identity and purity during complex synthetic campaigns [2]. The compound's moderate lipophilicity (ACD/LogD 1.34 at pH 7.4) and balanced hydrogen bonding profile (0 donors, 5 acceptors) make it a tractable building block for medicinal chemistry optimization without introducing excessive molecular weight or undesirable physicochemical liabilities . Storage under cool conditions maintains compound integrity during extended synthetic programs .

Structure-Activity Relationship Studies

The combination of a 5-bromopyridine core with a sulfonylmorpholine appendage creates a scaffold suited for systematic SAR exploration in kinase inhibitor programs [1]. Patent disclosures describing sulfonamide-containing kinase inhibitors with morpholine substituents establish the broader chemical class relevance [2]. The compound's topological polar surface area of 67.9 Ų and zero Rule of 5 violations position it favorably within drug-like chemical space for lead optimization . Procurement of the correct 5-bromo regioisomer is essential for maintaining SAR consistency, as regioisomeric substitution would alter both the electronic properties of the pyridine ring and the spatial presentation of subsequent substituents introduced via cross-coupling .

Targeted Covalent Inhibitor Building Block

The bromine atom at the 5-position of the pyridine ring in 4-((5-bromopyridin-3-yl)sulfonyl)morpholine can serve as a synthetic entry point for introducing electrophilic warheads or additional binding elements in targeted covalent inhibitor programs [1]. The sulfonylmorpholine group provides a solubilizing and conformational constraint element that can be retained through subsequent synthetic transformations [2]. The availability of the compound from multiple suppliers with documented purity specifications (95-97%) and analytical QC support (NMR, HPLC, GC) enables procurement flexibility for research groups with varying synthetic scale and purity requirements . The compound's thermal stability profile (melting point 188-190°C; boiling point 441°C) informs safe handling during reactions requiring elevated temperatures .

Application
Selection Property
Validation Focus
Suzuki-Miyaura coupling for kinase inhibitor libraries
Defined 5-bromo regioisomer and documented purity
Cross-coupling reactivity and structural fidelity of coupled products
Medicinal chemistry synthetic intermediate
Well-characterized thermal stability and batch analytical QC
Identity verification via melting point and purity documentation
Structure-activity relationship (SAR) exploration
Favorable drug-like physicochemical profile and regioisomeric consistency
Predictable ADME contributions and lead optimization trajectory
Targeted covalent inhibitor building block
Synthetic versatility via bromine handle and multi-supplier purity options
Efficient introduction of electrophilic warheads while retaining scaffold integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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